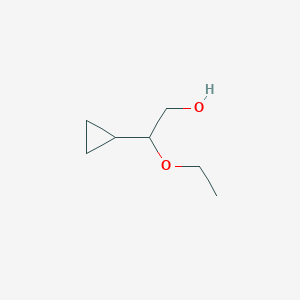
2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid, commonly known as ETAA-TFA, is a chemical compound used in scientific research. It is a derivative of azetidine, a four-membered ring compound that is found in various natural products. ETAA-TFA is synthesized using a specific method and has various applications in scientific research.
Aplicaciones Científicas De Investigación
Total Synthesis of β-Lactam Antibiotics
Research by Brennan, Richardson, and Stoodley (1983) delves into the total synthesis of analogues of β-lactam antibiotics, employing a series of reactions that include the use of trifluoroacetic acid. This study highlights the potential of using trifluoroacetic acid in the synthesis of β-lactam antibiotics, showcasing its role in β-lactam cleavage and the formation of specific azetidinone derivatives (J. Brennan, G. Richardson, & R. J. Stoodley, 1983).
Antimicrobial Activity of Substituted 1,2,3-Triazoles
Holla et al. (2005) synthesized substituted 1,2,3-triazoles to evaluate their antimicrobial activity. The study involved the reaction of trifluoroacetic acid derivatives with various compounds, indicating the broader applicability of trifluoroacetic acid in creating antimicrobial agents (B. S. Holla, M. Mahalinga, M. S. Karthikeyan, B. Poojary, P. M. Akberali, & N. S. Kumari, 2005).
Synthesis of Amino Acid Derivatives
Burger et al. (1992) demonstrated the synthesis of amino acid derivatives starting from compounds involving [2,2-bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid chloride, highlighting the versatility of trifluoroacetic acid derivatives in synthesizing natural and non-natural α-amino acids (K. Burger, M. Rudolph, H. Neuhauser, & M. Gold, 1992).
Synthesis of Azetidinones with Antimicrobial Activity
Toraskar, Kadam, and Kulkarni (2009) focused on the synthesis of azetidinones with potential antifungal activity. This study illustrates the use of trifluoroacetic acid in creating compounds with significant antifungal properties, contributing to the development of new antimicrobial agents (M. P. Toraskar, V. Kadam, & V. Kulkarni, 2009).
Propiedades
IUPAC Name |
2-(3-ethylazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-2-6-3-8(4-6)5-7(9)10;3-2(4,5)1(6)7/h6H,2-5H2,1H3,(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJIMPIYVVQHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C1)CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)







![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride](/img/structure/B2572000.png)
![4-Amino-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2572002.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2572004.png)
![Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2572006.png)
![3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2572009.png)